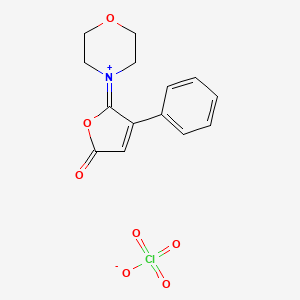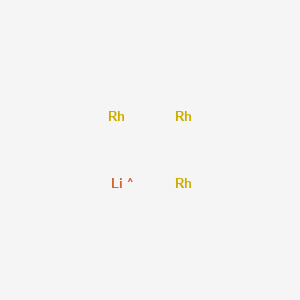
N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of ethoxy, nitro, and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. . The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield N-(4-ethoxyphenyl)-3-(trifluoromethyl)aniline, while substitution of the ethoxy group could yield various derivatives depending on the nucleophile used .
Scientific Research Applications
N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxyphenyl)-4-nitroaniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(4-Methoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in solubility and reactivity.
Uniqueness
N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer specific chemical properties such as increased electron-withdrawing effects from the trifluoromethyl group and enhanced solubility from the ethoxy group. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61587-16-4 |
|---|---|
Molecular Formula |
C15H13F3N2O3 |
Molecular Weight |
326.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H13F3N2O3/c1-2-23-12-6-3-10(4-7-12)19-11-5-8-14(20(21)22)13(9-11)15(16,17)18/h3-9,19H,2H2,1H3 |
InChI Key |
VQONNXKEJQXEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide](/img/structure/B14565829.png)


![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)


![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]](/img/structure/B14565856.png)

![1,2,3,4-Tetrahydrobenzo[g]phthalazine](/img/structure/B14565865.png)

![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-](/img/structure/B14565873.png)
